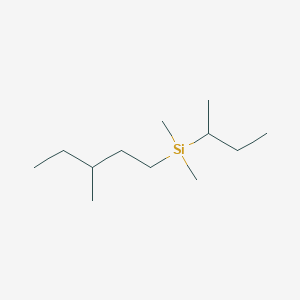
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane is an organosilicon compound with the molecular formula C12H28Si. This compound features a silicon atom bonded to a butan-2-yl group, two methyl groups, and a 3-methylpentyl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)(3-methylpentyl)silane typically involves the hydrosilylation reaction. This reaction entails the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. A common method involves the reaction of dimethylchlorosilane with butan-2-ylmagnesium bromide and 3-methylpentylmagnesium bromide in the presence of a catalyst such as platinum or rhodium complexes. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and advanced catalytic systems are employed to enhance yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible silicon-based compounds.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings, due to its hydrophobic properties and thermal stability.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(dimethyl)(3-methylpentyl)silane involves its ability to form stable silicon-carbon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Phenylsilanes: Compounds with a phenyl group attached to silicon, known for their stability and use in materials science.
Alkylsilanes: Compounds with various alkyl groups attached to silicon, used in a wide range of applications from coatings to pharmaceuticals.
Uniqueness
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane is unique due to its specific combination of organic groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, making it suitable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
87656-67-5 |
|---|---|
Molecular Formula |
C12H28Si |
Molecular Weight |
200.44 g/mol |
IUPAC Name |
butan-2-yl-dimethyl-(3-methylpentyl)silane |
InChI |
InChI=1S/C12H28Si/c1-7-11(3)9-10-13(5,6)12(4)8-2/h11-12H,7-10H2,1-6H3 |
InChI Key |
BAKIWYMCDFLHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC[Si](C)(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















